

Fos-choline-14: A Comprehensive Technical Guide for Membrane Protein Research

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Compound of Interest

Compound Name: Fos-choline-14

Cat. No.: B15146392

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Introduction

Fos-choline-14, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent widely employed in membrane protein research. Its unique molecular architecture, featuring a phosphocholine head group and a 14-carbon alkyl chain, mimics the structure of natural phospholipids. This characteristic makes it particularly effective at extracting membrane proteins from the lipid bilayer and stabilizing them in a soluble, functionally active state. This guide provides an in-depth overview of **Fos-choline-14**, its properties, and detailed protocols for its use in the solubilization, purification, and reconstitution of membrane proteins.

Core Properties of Fos-choline-14

Fos-choline-14 is favored for its mild yet efficient solubilizing properties. Its zwitterionic nature minimizes protein denaturation compared to harsh ionic detergents. The 14-carbon chain length provides a balance between effective membrane disruption and the formation of reasonably sized micelles suitable for various downstream applications.

Physicochemical Properties

A summary of the key quantitative data for **Fos-choline-14** and a comparison with other commonly used detergents are presented in the table below. This information is crucial for designing and optimizing experimental conditions.

Detergent	Chemical Class	Molecular Weight (g/mol)	Critical Micelle Concentration (CMC) (mM)	Aggregation Number	Micelle Molecular Weight (kDa)
Fos-choline-14	Zwitterionic	379.5	~0.12	~108	~47
DDM	Non-ionic	510.62	0.17	~135	~72
LDAO	Zwitterionic	229.4	1-2	-	~21.5
OG	Non-ionic	292.37	20-25	-	~25

Experimental Protocols

Detailed methodologies are essential for the successful application of **Fos-choline-14** in membrane protein research. The following protocols provide step-by-step guidance for key experimental procedures.

Membrane Protein Solubilization

This protocol outlines the extraction of membrane proteins from cellular membranes using **Fos-choline-14**.

Materials:

- Cell paste or isolated membranes containing the target protein
- Lysis/Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β -mercaptoethanol (BME), protease inhibitors
- **Fos-choline-14** stock solution (e.g., 10% w/v)
- Ultracentrifuge

Procedure:

- Resuspend the cell paste or membranes in ice-cold Lysis/Solubilization Buffer. A common starting point is a 1:10 (w/v) ratio.
- Homogenize the suspension using a Dounce homogenizer or sonication on ice to ensure complete cell lysis.
- Add **Fos-choline-14** to the lysate to a final concentration of 1.0-1.5% (w/v). This concentration is significantly above the CMC to ensure efficient membrane solubilization.[\[1\]](#)
- Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).
- Clarify the lysate by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet unsolubilized material and cell debris.
- Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.

Affinity Purification of His-tagged Membrane Proteins

This protocol describes the purification of a His-tagged membrane protein from the solubilized lysate using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

- Solubilized membrane protein lysate containing **Fos-choline-14**
- IMAC resin (e.g., Ni-NTA)
- Binding/Wash Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 20 mM Imidazole, 0.1% (w/v) **Fos-choline-14**
- Elution Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 250-500 mM Imidazole, 0.1% (w/v) **Fos-choline-14**
- Chromatography column

Procedure:

- Equilibrate the IMAC resin with 5-10 column volumes (CV) of Binding/Wash Buffer.
- Load the clarified supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
- Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
- Elute the bound protein with Elution Buffer, typically using a step or linear gradient of imidazole.
- Collect fractions and analyze for the presence of the target protein by SDS-PAGE and Western blotting or other detection methods.
- Pool the fractions containing the purified protein.

Reconstitution of Membrane Proteins into Nanodiscs

This protocol details the reconstitution of a purified membrane protein from **Fos-choline-14** micelles into nanodiscs, which provide a more native-like lipid bilayer environment.

Materials:

- Purified membrane protein in a buffer containing **Fos-choline-14**
- Membrane Scaffold Protein (MSP), e.g., MSP1D1
- Phospholipids (e.g., DMPC, POPC) solubilized with sodium cholate
- Bio-Beads SM-2 or similar hydrophobic adsorbent for detergent removal
- Reconstitution Buffer: e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl

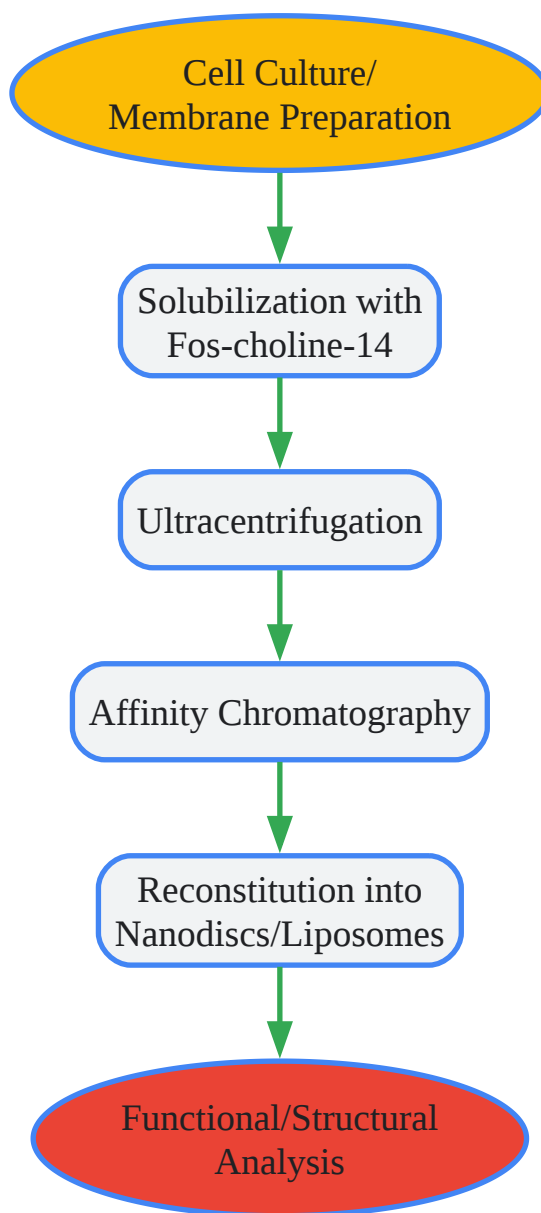
Procedure:

- Prepare a mixture of the purified membrane protein, MSP, and cholate-solubilized phospholipids in the Reconstitution Buffer. The optimal molar ratio of protein:MSP:lipid will need to be determined empirically but a common starting point is 1:2:100.

- Incubate the mixture for 1 hour at a temperature appropriate for the chosen phospholipid (e.g., room temperature for DMPC).
- Add prepared Bio-Beads to the mixture (e.g., 0.5 g per mL of reconstitution mix) to initiate detergent removal and self-assembly of the nanodiscs.
- Incubate with gentle rotation at the appropriate temperature for 3-4 hours or overnight.
- Remove the Bio-Beads by centrifugation or filtration.
- The resulting solution contains the membrane protein reconstituted into nanodiscs, which can be further purified by size-exclusion chromatography.

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of the target protein is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and relevant signaling pathways.

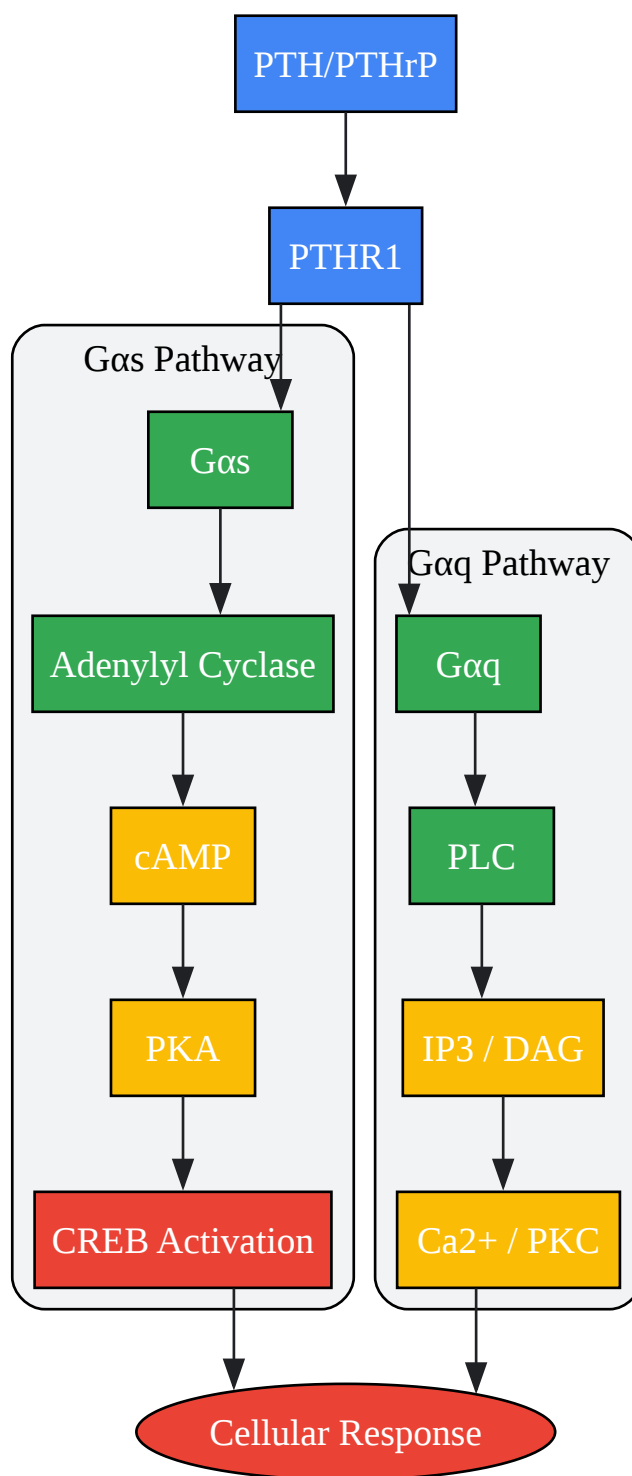


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A typical experimental workflow for membrane protein research using **Fos-choline-14**.

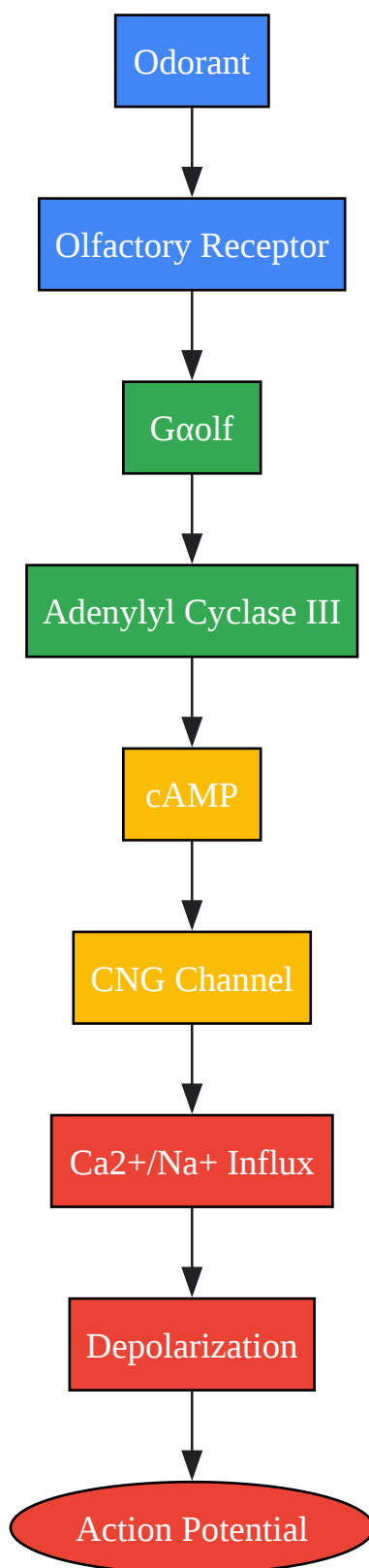
Signaling Pathways

Fos-choline-14 has been successfully used to study various membrane proteins, including G protein-coupled receptors (GPCRs) like the Parathyroid Hormone 1 Receptor (PTH1R) and Olfactory Receptors.



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Simplified signaling pathways of the Parathyroid Hormone 1 Receptor (PTHR1).



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The olfactory signal transduction pathway.

Conclusion

Fos-choline-14 is a valuable tool for researchers in the field of membrane protein biology. Its phospholipid-like nature provides a gentle yet effective means of extracting and stabilizing these challenging proteins. By understanding its properties and following detailed experimental protocols, scientists can successfully solubilize, purify, and reconstitute membrane proteins for a wide range of functional and structural studies. The provided workflows and pathway diagrams serve as a foundational guide for beginners, enabling a more structured and informed approach to membrane protein research.

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References

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